1,8-Diamino-3,6-diethoxy-2,7-naphthyridine-4-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-diamino-3,6-diethoxy-2,7-naphthyridine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions. For instance, starting materials such as 3,6-diethoxy-2,7-naphthyridine can be reacted with suitable amines and nitriles in the presence of catalysts to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,8-Diamino-3,6-diethoxy-2,7-naphthyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or alkoxides in the presence of suitable bases or catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines.
Scientific Research Applications
1,8-Diamino-3,6-diethoxy-2,7-naphthyridine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1,8-diamino-3,6-diethoxy-2,7-naphthyridine-4-carbonitrile exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile: Similar in structure but with methoxy groups instead of ethoxy groups.
1,8-Diamino-2,7-naphthyridine-4-carbonitrile: Lacks the ethoxy groups, leading to different chemical properties and reactivity.
Uniqueness
1,8-Diamino-3,6-diethoxy-2,7-naphthyridine-4-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules
Properties
Molecular Formula |
C13H15N5O2 |
---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
1,8-diamino-3,6-diethoxy-2,7-naphthyridine-4-carbonitrile |
InChI |
InChI=1S/C13H15N5O2/c1-3-19-9-5-7-8(6-14)13(20-4-2)18-12(16)10(7)11(15)17-9/h5H,3-4H2,1-2H3,(H2,15,17)(H2,16,18) |
InChI Key |
KKBWUHOMTKEDRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=C2C(=C1)C(=C(N=C2N)OCC)C#N)N |
Origin of Product |
United States |
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